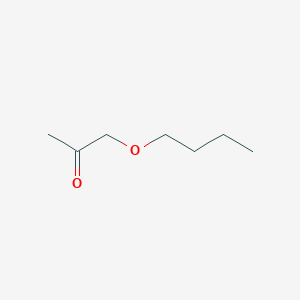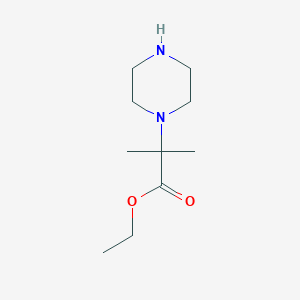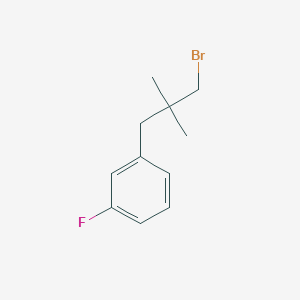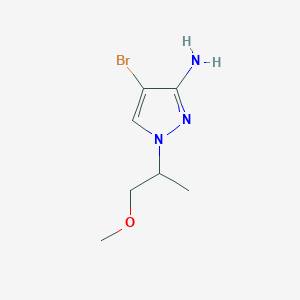![molecular formula C11H8F4O2 B13540901 1-[4-Fluoro-2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B13540901.png)
1-[4-Fluoro-2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-Fluoro-2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid is a chemical compound with the molecular formula C₁₁H₈F₄O₂ and a molecular weight of 248.17 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with fluoro and trifluoromethyl groups. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-[4-Fluoro-2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid typically involves the following steps:
Cyclopropanation: The cyclopropane ring is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Substitution Reactions: The phenyl ring is substituted with fluoro and trifluoromethyl groups using electrophilic aromatic substitution reactions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide and suitable bases.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-[4-Fluoro-2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or trifluoromethyl groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific solvents to control reaction rates and selectivity.
Applications De Recherche Scientifique
1-[4-Fluoro-2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Medicine: Research into potential therapeutic applications, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[4-Fluoro-2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and trifluoromethyl groups enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The cyclopropane ring provides rigidity to the molecule, influencing its overall conformation and reactivity .
Comparaison Avec Des Composés Similaires
1-[4-Fluoro-2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid can be compared with similar compounds such as:
4-(Trifluoromethyl)phenylboronic acid: Used in Suzuki-Miyaura coupling reactions, this compound shares the trifluoromethyl group but lacks the cyclopropane ring.
4-Fluoro-2-(trifluoromethyl)phenol: This compound has similar substituents on the phenyl ring but differs in the functional groups attached.
1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarboxylic acid: Similar in structure but with a trifluoromethoxy group instead of a fluoro group.
The uniqueness of this compound lies in its combination of the cyclopropane ring and the specific substituents, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H8F4O2 |
|---|---|
Poids moléculaire |
248.17 g/mol |
Nom IUPAC |
1-[4-fluoro-2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H8F4O2/c12-6-1-2-7(8(5-6)11(13,14)15)10(3-4-10)9(16)17/h1-2,5H,3-4H2,(H,16,17) |
Clé InChI |
CXCZYTWLAQNBSN-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=C(C=C(C=C2)F)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-2-yl}acetic acid](/img/structure/B13540896.png)

![tert-butyl 5',6'-dihydro-4'H-spiro[azepane-4,7'-furo[2,3-c]pyridine]-1-carboxylate](/img/structure/B13540905.png)

